Somatorelin

Description

Properties

IUPAC Name |

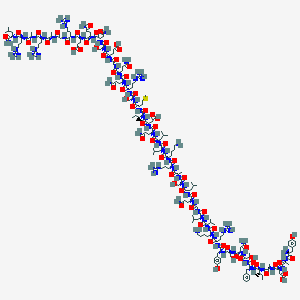

(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C215H358N72O66S/c1-24-106(15)166(285-174(318)112(21)251-193(337)145(91-163(309)310)270-173(317)109(18)249-175(319)119(218)86-115-49-53-117(293)54-50-115)208(352)278-142(87-114-39-27-26-28-40-114)200(344)287-168(113(22)292)209(353)279-144(90-157(225)301)199(343)283-150(99-291)204(348)274-141(88-116-51-55-118(294)56-52-116)197(341)261-126(47-37-78-243-214(235)236)181(325)260-122(42-30-32-73-217)192(336)284-165(105(13)14)206(350)277-137(82-101(5)6)178(322)247-95-160(304)253-129(58-65-152(220)296)185(329)272-140(85-104(11)12)196(340)282-147(96-288)202(346)252-111(20)172(316)256-124(45-35-76-241-212(231)232)180(324)259-121(41-29-31-72-216)184(328)271-139(84-103(9)10)195(339)273-138(83-102(7)8)194(338)266-133(61-68-155(223)299)190(334)276-146(92-164(311)312)201(345)286-167(107(16)25-2)207(351)268-135(71-80-354-23)191(335)281-148(97-289)203(347)262-127(48-38-79-244-215(237)238)182(326)264-131(59-66-153(221)297)187(331)263-128(57-64-151(219)295)177(321)246-94-159(303)254-130(62-69-161(305)306)186(330)280-149(98-290)205(349)275-143(89-156(224)300)198(342)267-132(60-67-154(222)298)188(332)265-134(63-70-162(307)308)189(333)258-120(43-33-74-239-210(227)228)176(320)245-93-158(302)248-108(17)170(314)255-123(44-34-75-240-211(229)230)179(323)250-110(19)171(315)257-125(46-36-77-242-213(233)234)183(327)269-136(169(226)313)81-100(3)4/h26-28,39-40,49-56,100-113,119-150,165-168,288-294H,24-25,29-38,41-48,57-99,216-218H2,1-23H3,(H2,219,295)(H2,220,296)(H2,221,297)(H2,222,298)(H2,223,299)(H2,224,300)(H2,225,301)(H2,226,313)(H,245,320)(H,246,321)(H,247,322)(H,248,302)(H,249,319)(H,250,323)(H,251,337)(H,252,346)(H,253,304)(H,254,303)(H,255,314)(H,256,316)(H,257,315)(H,258,333)(H,259,324)(H,260,325)(H,261,341)(H,262,347)(H,263,331)(H,264,326)(H,265,332)(H,266,338)(H,267,342)(H,268,351)(H,269,327)(H,270,317)(H,271,328)(H,272,329)(H,273,339)(H,274,348)(H,275,349)(H,276,334)(H,277,350)(H,278,352)(H,279,353)(H,280,330)(H,281,335)(H,282,340)(H,283,343)(H,284,336)(H,285,318)(H,286,345)(H,287,344)(H,305,306)(H,307,308)(H,309,310)(H,311,312)(H4,227,228,239)(H4,229,230,240)(H4,231,232,241)(H4,233,234,242)(H4,235,236,243)(H4,237,238,244)/t106-,107-,108-,109-,110-,111-,112-,113+,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,165-,166-,167-,168-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHCMOSSKRAPEL-IBFVROBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C215H358N72O66S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40232828 | |

| Record name | Somatorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

5040 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83930-13-6 | |

| Record name | Somatorelin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083930136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Somatorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12656 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Somatorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of Somatorelin on Anterior Pituitary Somatotrophs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatorelin, a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH), is a critical tool in both clinical diagnostics and therapeutic applications related to growth hormone (GH) secretion. As a functional mimic of endogenous GHRH, its primary site of action is the somatotroph cells within the anterior pituitary gland.[1] Understanding the precise molecular mechanisms by which this compound elicits its effects is paramount for the development of novel therapeutics targeting the GHRH receptor and for refining its clinical utility. This technical guide provides a comprehensive overview of the core mechanism of action of this compound on anterior pituitary somatotrophs, detailing the signaling cascades, quantitative receptor binding and functional response data, and explicit experimental protocols.

Receptor Binding and Activation

This compound initiates its biological effects by binding to the Growth Hormone-Releasing Hormone Receptor (GHRH-R), a member of the Class B G-protein coupled receptor (GPCR) superfamily.[2][3] This interaction is characterized by high affinity and specificity, triggering a conformational change in the receptor that facilitates the coupling and activation of intracellular heterotrimeric G-proteins, primarily the stimulatory G-protein, Gαs.[2][4]

Quantitative Analysis of this compound-GHRH Receptor Binding

The binding affinity of this compound and its analogues to the GHRH receptor has been quantified in various experimental systems. The dissociation constant (Kd) and maximum binding capacity (Bmax) are key parameters in characterizing this interaction. While specific data for this compound (GHRH 1-29) is limited, studies on closely related GHRH analogues provide valuable insights.

| Compound | Cell/Tissue Type | Radioligand | Kd (nM) | Bmax (pmol/mg protein) | Reference |

| Porcine GHRH | HEK 293 cells expressing porcine GHRH-R | [His1, 125I-Tyr10,Nle27]hGHRH(1-32)-NH2 | 1.04 ± 0.19 | 3.9 ± 0.53 | [5] |

| Rat GHRH | HEK 293 cells expressing porcine GHRH-R | [His1, 125I-Tyr10,Nle27]hGHRH(1-32)-NH2 | 3.1 ± 0.69 | Not Reported | [5] |

| Tesamorelin | Pituitary somatotrophs | Not specified | Enhanced affinity due to D-Ala2 substitution | Not Reported | [4][6] |

Table 1: GHRH Receptor Binding Affinity of GHRH Analogues. This table summarizes the reported dissociation constants (Kd) and maximum binding capacities (Bmax) for various GHRH analogues to the GHRH receptor.

Primary Signaling Pathway: The cAMP/PKA Cascade

The canonical signaling pathway activated by the this compound-GHRH-R complex is the adenylyl cyclase (AC) - cyclic adenosine (B11128) monophosphate (cAMP) - protein kinase A (PKA) cascade.[2][3]

-

Gαs Activation and Adenylyl Cyclase Stimulation: Upon receptor binding, the activated Gαs subunit dissociates from the βγ subunits and stimulates the membrane-bound enzyme adenylyl cyclase.[4][7]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP, leading to a rapid and significant increase in intracellular cAMP concentrations.[2][8]

-

PKA Activation: cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits are then active to phosphorylate a multitude of downstream protein targets.[2]

-

Stimulation of GH Synthesis and Secretion: Activated PKA phosphorylates key substrates involved in the synthesis and release of GH. This includes transcription factors like CREB (cAMP response element-binding protein), which promotes GH gene transcription, and proteins involved in the exocytosis of GH-containing secretory granules.[2]

Secondary Signaling Pathways

While the cAMP/PKA pathway is the primary driver of this compound's effects, other signaling cascades are also activated and contribute to the overall cellular response.

Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway

GHRH has been shown to potently activate the MAPK/ERK pathway in pituitary somatotrophs.[5][9][10][11][12] This pathway is crucial for cell proliferation and differentiation. GHRH-induced activation of MAPK appears to be dependent on cAMP but may not require PKA, suggesting a more complex interplay between these signaling networks.[5] The activation of this pathway likely contributes to the trophic effects of GHRH on somatotrophs.

References

- 1. CAS 90599-39-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. polarispeptides.com [polarispeptides.com]

- 4. biotechpeptides.com [biotechpeptides.com]

- 5. groups.molbiosci.northwestern.edu [groups.molbiosci.northwestern.edu]

- 6. polarispeptides.com [polarispeptides.com]

- 7. What are GHRHR agonists and how do they work? [synapse.patsnap.com]

- 8. corepeptides.com [corepeptides.com]

- 9. Stimulation of mitogen-activated protein kinase pathway in rat somatotrophs by growth hormone-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Growth hormone-releasing hormone stimulates mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of the pituitary somatotroph cell by GHRH and its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the GHRH Receptor Signaling Cascade In Vitro

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Growth Hormone-Releasing Hormone (GHRH) receptor signaling cascade as studied in vitro. It details the primary and alternative signaling pathways, presents quantitative data on receptor interactions, and offers detailed protocols for key experimental assays. This document is intended to serve as a core resource for professionals engaged in endocrinology research and the development of novel therapeutics targeting the GHRH system.

Introduction to the GHRH Receptor

The Growth Hormone-Releasing Hormone Receptor (GHRHR) is a member of the Class B G protein-coupled receptor (GPCR) family.[1][2][3] Its primary, well-established function is to mediate the action of hypothalamic GHRH, which stimulates the synthesis and secretion of Growth Hormone (GH) from somatotroph cells in the anterior pituitary gland.[1][2][3] Beyond its pituitary role, the GHRHR and its splice variants are expressed in a wide range of extrapituitary tissues and various cancer cell lines, where they can form an autocrine/paracrine mitogenic loop involved in cell proliferation and tumor progression.[1][4][5] Understanding the intricate signaling cascades initiated by GHRHR activation in vitro is therefore crucial for both basic research and therapeutic development.

GHRH Receptor Signaling Pathways

Upon binding of GHRH, the GHRHR undergoes a conformational change that triggers intracellular signaling cascades. While the adenylyl cyclase pathway is the principal mechanism, several other pathways are also activated.[1]

The predominant signaling pathway activated by the GHRHR is mediated by the stimulatory G protein, Gαs.[2]

-

Activation: GHRH binding to the GHRHR promotes the exchange of GDP for GTP on the α-subunit of the associated Gs protein.[1]

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates and stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][2]

-

PKA Activation: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[1]

-

Downstream Effects: PKA phosphorylates various downstream targets, including the transcription factor CREB (cAMP Response Element-Binding protein). Phosphorylated CREB, along with coactivators, enhances the transcription of genes for GH and the GHRHR itself.[1] This pathway is central to GH synthesis and release.[1]

The GHRHR can also activate the phospholipase C (PLC) pathway, although this is considered a minor route in somatotrophs.[1] This pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[1][4]

GHRH stimulation can also lead to the activation of the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt signaling pathways, which are critical for cell growth and proliferation.[1][4]

-

ERK Pathway: Activation of the MAPK/ERK pathway has been reported in the pituitary and is implicated in cell growth promotion.[1] This can occur through G protein βγ subunits or via transactivation of other receptors like the Epidermal Growth Factor Receptor (EGFR).[4]

-

PI3K/Akt Pathway: This pathway is involved in cell survival and inhibition of apoptosis. Studies have shown that GHRH-R-mediated anti-apoptotic effects in the myocardium involve the modulation of PI3K/Akt signaling.[1]

A splice variant of the GHRHR, known as SV1, exhibits biased signaling. While the full-length GHRHR predominantly activates the Gs-cAMP pathway, SV1 selectively couples to β-arrestins.[6] This biased agonism leads to enhanced cell proliferation via the ERK signaling pathway, a mechanism implicated in cancer progression.[6] The expression level of SV1 in prostate cancer cells has been shown to positively correlate with ERK1/2 phosphorylation and negatively correlate with the cAMP response.[6]

Quantitative Data from In Vitro Assays

The interaction of ligands with the GHRHR and the subsequent functional responses have been quantified in various in vitro systems.

This table summarizes the binding affinities of GHRH and its analogs to the porcine GHRH receptor expressed in human kidney 293 (HEK293) cells.

| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |

| [His¹, ¹²⁵I-Tyr¹⁰,Nle²⁷]hGHRH(1-32)-NH₂ | Saturation Binding | HEK293 | Kd | 1.04 ± 0.19 nM | [7] |

| Porcine GHRH | Competitive Binding | HEK293 | IC₅₀ | 2.8 ± 0.51 nM | [7] |

| Rat GHRH | Competitive Binding | HEK293 | IC₅₀ | 3.1 ± 0.69 nM | [7] |

| [N-Ac-Tyr¹, D-Arg²]hGHRH(3-29)-NH₂ | Competitive Binding | HEK293 | IC₅₀ | 3.9 ± 0.58 nM | [7] |

Kd: Dissociation constant; IC₅₀: Half maximal inhibitory concentration.

This table presents the half-maximal effective concentration (EC₅₀) for GHRH-induced downstream signaling, a measure of ligand potency.

| Ligand | Assay Type | Cell System | Parameter | Value (M) | Reference |

| Synthetic GHRH | GH Release | Rat Pituitary Cells | ED₅₀ | 3.6 x 10⁻¹⁰ | [8] |

| Recombinant GHRH | GH Release | Rat Pituitary Cells | ED₅₀ | 2.2 x 10⁻¹⁰ | [8] |

| Synthetic GHRH | SEAP Reporter | pGHRHr/SEAP/293 Cells | ED₅₀ | 7.8 x 10⁻¹¹ | [8] |

| Recombinant GHRH | SEAP Reporter | pGHRHr/SEAP/293 Cells | ED₅₀ | 4.3 x 10⁻¹¹ | [8] |

ED₅₀: Half maximal effective dose, equivalent to EC₅₀ in vitro.

Key Experimental Protocols

Detailed methodologies are essential for the reproducible in vitro study of the GHRH receptor signaling cascade.

This protocol is used to determine the binding characteristics (affinity, specificity) of ligands for the GHRHR.

-

Principle: A radiolabeled ligand (e.g., ¹²⁵I-labeled GHRH analog) is incubated with cells or membranes expressing the GHRHR. The amount of bound radioactivity is measured to determine total binding. Non-specific binding is determined in the presence of a large excess of unlabeled ligand. Specific binding is the difference between total and non-specific binding.

-

Workflow:

Workflow for a competitive receptor-ligand binding assay. (Max Width: 760px) -

Detailed Protocol (adapted from Smith et al., 1996): [7]

-

Cell Culture & Membrane Preparation: Culture HEK293 cells stably transfected with the porcine GHRHR. Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

Binding Reaction: In assay tubes, combine membrane protein (10-45 µg) with a fixed concentration of radiolabeled ligand (e.g., [His¹, ¹²⁵I-Tyr¹⁰,Nle²⁷]hGHRH(1-32)-NH₂) and varying concentrations of unlabeled competitor ligand.

-

Incubation: Incubate the reaction mixture for 90 minutes at 30°C to reach equilibrium.[7]

-

Termination & Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a blocking agent like polyethyleneimine. This separates the membrane-bound ligand from the free ligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound ligand.

-

Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Use non-linear regression to calculate the IC₅₀ value. The Ki (inhibitory constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

This functional assay measures the production of the second messenger cAMP following GHRHR activation.

-

Principle: GHRHR-expressing cells are stimulated with a GHRH agonist. The Gs-pathway activation leads to cAMP production, which is then quantified, typically using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[9]

-

Workflow:

Workflow for a cAMP accumulation assay. (Max Width: 760px) -

Detailed Protocol (adapted from Mayo et al., 2022 and PerkinElmer): [6][9]

-

Cell Seeding: Seed HEK293T cells transiently or stably expressing the GHRHR into 384-well white plates at a density of approximately 3,000 cells per well.[6]

-

Pre-incubation: Remove culture medium and replace it with a stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA). This buffer should contain a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, to prevent cAMP degradation.[6] For antagonist studies, pre-incubate the cells with the test compounds for 30 minutes.[9]

-

Agonist Stimulation: Add the GHRH agonist at various concentrations to the wells and incubate for a defined period (e.g., 1 hour) at 37°C.[9]

-

Detection: Lyse the cells and measure the accumulated cAMP according to the manufacturer's instructions for the chosen detection kit (e.g., LANCE Ultra cAMP kit). This typically involves adding detection reagents containing a europium-labeled anti-cAMP antibody and a fluorescent cAMP tracer.

-

Data Analysis: Read the plate on a fluorescence reader capable of HTRF. The signal is inversely proportional to the amount of cAMP produced. Plot the response against the log concentration of the agonist to determine the EC₅₀.

-

This assay quantifies the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.

-

Principle: Upon stimulation, the kinase MEK phosphorylates ERK1/2 on threonine and tyrosine residues (Thr202/Tyr204). This phosphorylation event is a key indicator of pathway activation. It can be detected using specific antibodies against the phosphorylated form of ERK (p-ERK) via methods like Western blotting, ELISA, or HTRF.[10][11]

-

Workflow:

Workflow for an ERK1/2 phosphorylation assay. (Max Width: 760px) -

Detailed Protocol (adapted from Krsmanovic et al., 2003): [10]

-

Cell Culture and Starvation: Culture GHRHR-expressing cells (e.g., LβT2 cells or transfected HEK293) to near confluency. To reduce basal signaling, serum-starve the cells overnight.[10]

-

Stimulation: Stimulate the cells with the GHRH agonist (e.g., 100 nM) for various time points (e.g., 0, 1, 5, 10, 30, 90 minutes) to observe the kinetics of phosphorylation.[10]

-

Lysis: Immediately terminate the stimulation by washing with ice-cold PBS and adding lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the whole-cell lysates.

-

Western Blotting:

-

Determine protein concentration in the lysates (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p-ERK).

-

Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Data Analysis: To ensure equal protein loading, strip the blot and re-probe with an antibody for total ERK1/2. Quantify the band intensities using densitometry. Express the p-ERK signal as a ratio of the total ERK signal.

-

Conclusion

The GHRH receptor utilizes a complex network of signaling pathways to exert its effects on cell function. While the Gs-cAMP-PKA cascade is the canonical and primary pathway for stimulating GH secretion, the activation of PLC, MAPK/ERK, and PI3K/Akt pathways highlights its broader role in cell proliferation and survival. The discovery of biased agonism through splice variants like SV1 adds another layer of complexity and presents new opportunities for targeted drug development, particularly in oncology. The in vitro assays detailed in this guide provide a robust toolkit for researchers to dissect these signaling events, quantify ligand-receptor interactions, and screen for novel therapeutic agonists and antagonists.

References

- 1. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Growth-hormone-releasing hormone receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Constitutive signal bias mediated by the human GHRHR splice variant 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of growth hormone-releasing hormone (GHRH) binding to cloned porcine GHRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioassay for growth hormone releasing hormone (GHRH) using a recombinant receptor and cAMP-responsive reporter system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of Small-Molecule Antagonists Targeting the Growth Hormone Releasing Hormone Receptor (GHRHR) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. revvity.com [revvity.com]

Endogenous Somatocrinin vs. Synthetic Somatorelin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the function, properties, and experimental evaluation of endogenous somatocrinin (Growth Hormone-Releasing Hormone, GHRH) and its synthetic analog, somatorelin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the fields of endocrinology, metabolism, and related therapeutic areas.

Introduction

Endogenous somatocrinin, a 44-amino acid peptide hormone, is the primary physiological stimulator of growth hormone (GH) synthesis and secretion from the anterior pituitary gland[1][2]. Its discovery and characterization have been pivotal in understanding the regulation of the GH axis. Synthetic this compound, a truncated analog typically comprising the first 29 amino acids of the native GHRH sequence (GHRH 1-29), was developed for diagnostic and therapeutic purposes[3][4][5]. This guide delves into the functional similarities and differences between these two molecules, providing quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

Molecular Structure and Function

Endogenous somatocrinin (GHRH 1-44) is produced in the arcuate nucleus of the hypothalamus and released into the hypophyseal portal system, through which it reaches the anterior pituitary[1]. The biologically active portion of the hormone resides in its N-terminal 1-29 amino acid sequence[3][5]. This led to the development of synthetic this compound (often referred to as sermorelin), which is the GHRH(1-29) fragment[3][4]. Studies have indicated that the 1-29 fragment possesses the full intrinsic biological activity of the native 1-44 hormone[3][6][7].

Both endogenous somatocrinin and synthetic this compound exert their effects by binding to the Growth Hormone-Releasing Hormone Receptor (GHRH-R), a G-protein coupled receptor on the surface of pituitary somatotroph cells[1].

Quantitative Data Summary

The following tables summarize the available quantitative data for endogenous somatocrinin and synthetic this compound. It is important to note that direct comparative studies under identical conditions are limited, and data is often derived from various experimental systems and species.

Table 1: Comparative Binding Affinity to GHRH Receptor

| Ligand | Receptor Source | Binding Affinity (Kd/IC50) | Reference |

| Endogenous GHRH (porcine) | Cloned porcine GHRH receptor | IC50: 2.8 ± 0.51 nM | [8] |

| Endogenous GHRH (rat) | Cloned porcine GHRH receptor | IC50: 3.1 ± 0.69 nM | [8] |

| Synthetic GHRH(1-29)NH2 | Cloned porcine GHRH receptor | Kd: 1.04 ± 0.19 nM | [8] |

| Synthetic GHRH Analogs | Rat pituitary GHRH receptors | Higher affinity than hGHRH-(1-29)-NH2 | [9] |

Table 2: Comparative In Vivo Potency for GH Release

| Ligand | Species | Potency (ED50) | Observation | Reference |

| hGHRH(1-44)NH2 vs. hGHRH(1-29)NH2 | Heifers and Pigs | Not significantly different | Both peptides equally stimulate GH secretion at all doses. | [6] |

| GHRH(1-29)NH2 vs. GHRH(1-40) & GHRH(1-44) | Humans | Similar molar potency | The dose-response curve of GHRH(1-29)-NH2 indicated similar molar potency. | [3] |

| Recombinant GHRH vs. Synthetic GHRH | Rat pituitary cells | ED50: 2.2 x 10-10 M vs. 3.6 x 10-10 M | Recombinant GHRH was 1.7 times more potent. | [10] |

Table 3: Comparative Pharmacokinetic Properties

| Ligand | Species | Half-life (t½) | Notes | Reference |

| Endogenous GHRH | Not Specified | ~5–15 minutes | Rapid enzymatic degradation. | [11] |

| Sermorelin (GHRH 1-29) | Not Specified | 10-20 minutes | Short-acting analog. | [12] |

| Tesamorelin (GHRH 1-44 analog) | Humans | 26–38 minutes | Stabilized against DPP-IV degradation. | [13] |

Signaling Pathways

Upon binding to the GHRH receptor, both endogenous somatocrinin and synthetic this compound initiate a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in the transcription of the GH gene and the exocytosis of GH-containing secretory granules. A secondary pathway involving phospholipase C (PLC) and the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) also contributes to the increase in intracellular calcium and GH release[1].

GHRH Signaling Pathway

Experimental Protocols

GHRH Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of unlabeled ligands (e.g., somatocrinin or this compound) to the GHRH receptor by measuring their ability to compete with a radiolabeled GHRH analog.

Materials:

-

Cell membranes prepared from a cell line expressing the GHRH receptor (e.g., CHO or HEK293 cells).

-

Radiolabeled GHRH analog (e.g., [125I]Tyr10-hGHRH(1-44)NH2).

-

Unlabeled competitor ligands (somatocrinin, this compound).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus (cell harvester).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the GHRH receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.

-

Total Binding: Add radioligand and membrane preparation to assay buffer.

-

Non-specific Binding: Add radioligand, membrane preparation, and a high concentration of unlabeled GHRH to assay buffer.

-

Competitor Wells: Add radioligand, membrane preparation, and varying concentrations of the unlabeled test ligand (somatocrinin or this compound) to assay buffer.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. Wash the filters with cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to generate a dose-response curve. Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Competitive Binding Assay Workflow

In Vivo Growth Hormone Release Assay

This protocol describes a method to assess the in vivo potency of somatocrinin and this compound by measuring the GH response following their administration.

Materials:

-

Test subjects (e.g., healthy human volunteers or laboratory animals).

-

Somatocrinin and this compound for injection.

-

Saline solution (vehicle control).

-

Blood collection supplies (syringes, tubes with anticoagulant).

-

Centrifuge.

-

ELISA or RIA kit for GH quantification.

Procedure:

-

Subject Preparation: Subjects should be fasted overnight. An intravenous catheter is placed for blood sampling.

-

Baseline Sampling: Collect one or more baseline blood samples before administration of the test substance.

-

Administration: Administer a bolus intravenous injection of either somatocrinin, this compound, or saline at various doses.

-

Post-injection Sampling: Collect blood samples at specific time points after injection (e.g., -15, 0, 15, 30, 45, 60, 90, and 120 minutes).

-

Sample Processing: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

-

GH Quantification: Measure GH concentrations in the plasma samples using a validated ELISA or RIA kit[14][15][16][17][18][19][20].

-

Data Analysis: Plot the mean plasma GH concentrations over time for each treatment group. Calculate the area under the curve (AUC) and the peak GH concentration. Generate dose-response curves to determine the ED50 (the dose that produces 50% of the maximal response).

In Vivo GH Release Assay Workflow

In Vivo Half-life Determination of GHRH

This protocol provides a general framework for determining the in vivo half-life of GHRH peptides.

Materials:

-

Test subjects.

-

GHRH peptide (somatocrinin or this compound) for injection.

-

Blood collection supplies.

-

Centrifuge.

-

A sensitive and specific assay for the GHRH peptide (e.g., LC-MS/MS or a highly specific RIA/ELISA).

Procedure:

-

Subject Preparation: As per the in vivo GH release assay.

-

Administration: Administer a single intravenous bolus of the GHRH peptide at a known dose.

-

Blood Sampling: Collect blood samples at frequent intervals, particularly during the expected elimination phase (e.g., 2, 5, 10, 15, 30, 45, 60, 90, 120 minutes post-injection).

-

Sample Processing: Immediately process blood samples to obtain plasma, often with the addition of protease inhibitors to prevent ex vivo degradation of the peptide. Store samples at -80°C.

-

Peptide Quantification: Measure the concentration of the GHRH peptide in the plasma samples using a validated analytical method.

-

Pharmacokinetic Analysis: Plot the plasma concentration of the GHRH peptide versus time on a semi-logarithmic scale. The terminal linear portion of the curve represents the elimination phase. The half-life (t½) can be calculated from the elimination rate constant (kel), which is the negative of the slope of the terminal log-linear phase (t½ = 0.693 / kel).

Conclusion

Endogenous somatocrinin and its synthetic analog, this compound, are potent stimulators of growth hormone secretion, acting through the same receptor and primary signaling pathway. The available data suggests that synthetic this compound (GHRH 1-29) is equipotent to the full-length endogenous hormone (GHRH 1-44) in stimulating GH release. The primary difference lies in their pharmacokinetic profiles, with synthetic analogs often being modified to enhance stability and prolong their half-life for therapeutic applications. The experimental protocols detailed in this guide provide a framework for the quantitative evaluation of these and other GHRH analogs, which is crucial for the development of new therapeutics targeting the GH axis. Further direct comparative studies are warranted to provide a more definitive quantitative comparison of the binding affinities and in vivo potencies of endogenous somatocrinin and standard synthetic this compound under identical experimental conditions.

References

- 1. Growth hormone–releasing hormone - Wikipedia [en.wikipedia.org]

- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 3. peptidebiologix.com [peptidebiologix.com]

- 4. CAS 90599-39-6: this compound | CymitQuimica [cymitquimica.com]

- 5. Modified GRF (1-29) - Wikipedia [en.wikipedia.org]

- 6. Dose response of two synthetic human growth hormone-releasing factors on growth hormone release in heifers and pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identical growth hormone-stimulating potency in man of GH-RH1-29 and GH-RH1-44 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of growth hormone-releasing hormone (GHRH) binding to cloned porcine GHRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of superactive agonists of growth hormone-releasing hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioassay for growth hormone releasing hormone (GHRH) using a recombinant receptor and cAMP-responsive reporter system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. swolverine.com [swolverine.com]

- 12. benchchem.com [benchchem.com]

- 13. academic.oup.com [academic.oup.com]

- 14. cloud-clone.com [cloud-clone.com]

- 15. Human GHRH ELISA Kit [ABIN6967263] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]

- 16. Radioimmunoassay of growth hormone-releasing hormone (GHRH) with a polyclonal antibody against synthetic GHRH(1-29)-Gly4-Cys-NH2: method and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A radioimmunoassay for growth hormone release-inhibiting hormone: method and quantitative tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. s22e0fc21194cb415.jimcontent.com [s22e0fc21194cb415.jimcontent.com]

- 19. mybiosource.com [mybiosource.com]

- 20. academic.oup.com [academic.oup.com]

The Physiological Impact of Pulsatile Somatorelin Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Somatorelin, a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH), is a critical regulator of somatic growth and metabolism through its action on the pituitary gland to stimulate the synthesis and secretion of Growth Hormone (GH). The pattern of this compound administration to the pituitary somatotrophs is a key determinant of its physiological effect. This technical guide provides an in-depth analysis of the physiological effects of pulsatile this compound administration, contrasting it with continuous exposure. It details the molecular mechanisms, downstream effects on the GH-IGF-1 axis, and provides comprehensive experimental protocols for the evaluation of these effects.

Introduction

Growth Hormone (GH) secretion is an inherently pulsatile process, primarily governed by the interplay between the hypothalamic hormones GHRH and somatostatin.[1] this compound, as a GHRH analogue, mimics the endogenous stimulatory signal for GH release.[2][3] Understanding the physiological consequences of mimicking the natural, pulsatile release of GHRH is paramount for the development of effective therapeutic strategies for GH-related disorders. This guide will explore the nuanced physiological responses to pulsatile this compound delivery.

Mechanism of Action: The GHRH Receptor and Downstream Signaling

This compound exerts its effects by binding to the Growth Hormone-Releasing Hormone Receptor (GHRH-R), a G-protein coupled receptor (GPCR) located on the surface of pituitary somatotrophs.[4][5][6]

GHRH-R Signaling Cascade

The binding of this compound to GHRH-R initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[6] This triggers a cascade of intracellular events:

-

Adenylate Cyclase Activation: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[5]

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA).[5]

-

CREB Phosphorylation and Gene Transcription: Activated PKA translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB, in conjunction with co-activators, binds to the promoter regions of target genes, most notably the GH gene, to enhance their transcription.[5]

-

Calcium Influx and GH Exocytosis: PKA activation also leads to the opening of L-type calcium channels, resulting in an influx of extracellular calcium. This rise in intracellular calcium is a critical trigger for the fusion of GH-containing secretory vesicles with the plasma membrane and the subsequent release of GH into the bloodstream.

While the cAMP-PKA pathway is the principal signaling mechanism, other pathways, including the phospholipase C (PLC) pathway leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), also play a minor role in mediating the effects of GHRH.[5]

Figure 1: GHRH Receptor Signaling Pathway.

Physiological Effects of Pulsatile vs. Continuous this compound Administration

The pattern of GHRH-R stimulation by this compound significantly influences the physiological response, particularly concerning GH secretion and gene expression.

Effects on Growth Hormone Secretion

Pulsatile administration of this compound more closely mimics the endogenous pattern of GHRH release and is generally more effective at stimulating pulsatile GH secretion.

-

Pulsatile Administration: Induces discrete, high-amplitude GH pulses. Studies in normal men have shown that pulsatile intravenous administration of GHRH at 2-hour intervals elicits robust GH secretory responses.[7] In children with GH deficiency, pulsatile GHRH administration has been shown to induce pulsatile GH secretion.[8]

-

Continuous Administration: Continuous infusion of GHRH leads to an initial surge in GH, followed by a blunting of the response.[7] While GH secretion can remain pulsatile during continuous infusion, the incremental response to a subsequent bolus of GHRH is diminished, suggesting a degree of receptor desensitization.[6][7] However, some studies with long-acting GHRH analogs have shown preserved GH pulsatility with an increase in basal GH levels.[9]

| Administration Pattern | Effect on GH Secretion | Key Findings | Reference |

| Pulsatile | Induces high-amplitude, discrete GH pulses. | Restores responsiveness after initial blunting during daytime administration in normal men.[7] Induces pulsatile GH secretion in GH-deficient children.[8] | [7],[8] |

| Continuous | Initial GH surge followed by blunted response and receptor desensitization. | Decreased incremental GH response to a subsequent GHRH bolus.[7] Increased basal GH levels with preserved pulsatility with a long-acting analog.[9] | [7],[9] |

Effects on GH Gene Expression and Somatic Growth

The pattern of this compound administration has a profound impact on GH gene expression and subsequent somatic growth.

-

Pulsatile Administration: Studies in rats have demonstrated that pulsatile GHRH administration is crucial for inducing elevations in pituitary GH mRNA levels and GH content.[1] This effect is frequency-dependent, with more frequent pulses leading to a greater increase in GH mRNA.[1] This enhanced gene expression translates to accelerated growth.[10]

-

Continuous Administration: Continuous infusion of GHRH has been shown to be ineffective at increasing pituitary GH mRNA levels and stimulating somatic growth in animal models, even when the total daily dose is equivalent to that of an effective pulsatile regimen.[1][10]

| Administration Pattern | Effect on Pituitary GH mRNA | Effect on Somatic Growth | Key Findings | Reference |

| Pulsatile | Significant increase | Stimulates | Frequency-dependent increase in GH mRNA.[1] Accelerates growth in both normal and GHRH-deficient rats.[10] | [1],[10] |

| Continuous | Ineffective | Ineffective | No significant change in GH mRNA levels or weight gain.[1][10] | [1],[10] |

Experimental Protocols

GHRH-Arginine Stimulation Test

This test is used to assess the capacity of the pituitary to secrete GH in response to maximal stimulation.

4.1.1. Materials

-

This compound (GHRH) for injection

-

L-arginine hydrochloride (10% solution in normal saline)

-

Intravenous cannulas

-

Syringes

-

Blood collection tubes (serum separator tubes)

-

Centrifuge

-

Pulse oximeter and blood pressure monitor

4.1.2. Procedure

-

The patient should fast overnight (at least 8-10 hours).[11][12]

-

Insert an intravenous cannula into a vein in each arm, one for infusion and one for blood sampling. Allow the patient to rest for at least 30-45 minutes.[3]

-

Draw a baseline blood sample for GH and IGF-1 measurement (-15 minutes and 0 minutes).[3]

-

Administer this compound as an intravenous bolus at a dose of 1 mcg/kg body weight (maximum 100 mcg).[3][13]

-

Immediately following the this compound injection, begin an intravenous infusion of 0.5 g/kg L-arginine hydrochloride (maximum 30 g) over 30 minutes.[3][13]

-

Collect blood samples for GH measurement at 30, 60, 90, and 120 minutes after the start of the arginine infusion.[13]

-

Monitor the patient's pulse and blood pressure throughout the test.[3]

-

Process the blood samples by centrifugation to separate the serum, which is then stored at -20°C or below until analysis.

Figure 2: GHRH-Arginine Stimulation Test Workflow.

Measurement of Serum Growth Hormone by ELISA

4.2.1. Principle A sandwich enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying GH levels. This involves capturing the GH from the sample between two specific antibodies, one coated on the microplate and the other conjugated to an enzyme. The enzyme then catalyzes a colorimetric reaction, with the intensity of the color being proportional to the amount of GH present.

4.2.2. Materials

-

GH ELISA kit (containing pre-coated microplate, standards, detection antibody, enzyme conjugate, substrate, and stop solution)

-

Precision pipettes and tips

-

Microplate reader

-

Distilled or deionized water

-

Wash buffer

4.2.3. Procedure

-

Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. Bring all reagents to room temperature before use.

-

Add a specific volume (e.g., 50 µL) of standards, controls, and patient serum samples to the appropriate wells of the microplate.[14]

-

Add the biotinylated detection antibody to each well, cover the plate, and incubate for a specified time (e.g., 1 hour) at room temperature.[14]

-

Wash the wells multiple times with wash buffer to remove unbound substances.

-

Add the streptavidin-HRP conjugate to each well, cover the plate, and incubate (e.g., 30 minutes).[14]

-

Wash the wells again to remove unbound conjugate.

-

Add the TMB substrate to each well and incubate in the dark for a specified time (e.g., 15-25 minutes) to allow for color development.[14][15]

-

Add the stop solution to each well to terminate the reaction.

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the GH concentration in the patient samples.

Quantification of Pituitary GH mRNA in Animal Models

4.3.1. Principle Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a sensitive method to measure the amount of a specific mRNA transcript. Total RNA is first extracted from pituitary tissue and reverse transcribed into complementary DNA (cDNA). The cDNA is then used as a template for qPCR with primers specific for the GH gene.

4.3.2. Materials

-

Rat pituitary tissue

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers specific for rat GH and a reference gene (e.g., GAPDH)

-

qPCR instrument

4.3.3. Procedure

-

RNA Extraction: Isolate total RNA from rat pituitary tissue using a commercial RNA extraction kit according to the manufacturer's protocol. Assess the quality and quantity of the extracted RNA using spectrophotometry.

-

Reverse Transcription: Synthesize cDNA from a standardized amount of total RNA using a reverse transcription kit. This involves the use of reverse transcriptase and random primers or oligo(dT) primers.

-

qPCR:

-

Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for GH and the reference gene.

-

Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

The instrument will monitor the fluorescence signal at each cycle, which is proportional to the amount of amplified DNA.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for both the GH gene and the reference gene for each sample.

-

Calculate the relative expression of GH mRNA using the ΔΔCt method, normalizing the expression of the GH gene to the expression of the reference gene.

-

Conclusion

The physiological effects of this compound are critically dependent on its mode of administration. Pulsatile delivery, which mimics the natural secretory pattern of GHRH, is superior to continuous administration for stimulating pulsatile GH secretion, enhancing GH gene expression, and promoting somatic growth. These findings have significant implications for the clinical use of this compound and the development of novel GHRH analogues. The experimental protocols detailed in this guide provide a framework for the accurate assessment of the physiological responses to this compound administration in both clinical and research settings.

References

- 1. researchgate.net [researchgate.net]

- 2. cloud-clone.com [cloud-clone.com]

- 3. GHRH-Arginine stimulation test [impendo.co.uk]

- 4. Growth hormone secretagogue receptor - Wikipedia [en.wikipedia.org]

- 5. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Growth-hormone-releasing hormone receptor - Wikipedia [en.wikipedia.org]

- 7. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radioimmunoassay for human growth hormone using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. acb.org.uk [acb.org.uk]

- 11. Growth Hormone Stimulation Test - UF Health [ufhealth.org]

- 12. Growth Hormone Stimulation Test (Outpatient) [nationwidechildrens.org]

- 13. emedicine.medscape.com [emedicine.medscape.com]

- 14. assaypro.com [assaypro.com]

- 15. ibl-america.com [ibl-america.com]

The Role of Somatorelin in the Regulation of Insulin-Like Growth Factor-1 (IGF-1) Synthesis and Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Somatorelin, a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH), plays a pivotal role in the intricate regulation of the somatotropic axis. As a truncated version of the endogenous GHRH, consisting of the first 29 amino acids, this compound retains the full biological activity of its native counterpart.[1] Its primary function is to stimulate the synthesis and pulsatile release of Growth Hormone (GH) from the anterior pituitary gland. This action initiates a cascade of physiological effects, most notably the hepatic synthesis and secretion of Insulin-like Growth Factor-1 (IGF-1). IGF-1 is the principal mediator of the anabolic and growth-promoting effects of GH.[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its role in the regulation of IGF-1, the underlying signaling pathways, quantitative data from clinical investigations, and detailed experimental protocols for its study.

Introduction: The Somatotropic Axis

The regulation of somatic growth and metabolism is governed by the somatotropic axis, a complex neuroendocrine system involving the hypothalamus, the anterior pituitary gland, and the liver.[3] The key components of this axis are:

-

Growth Hormone-Releasing Hormone (GHRH): A hypothalamic peptide that stimulates the synthesis and secretion of GH.[4]

-

Somatostatin (SST): A hypothalamic peptide that inhibits the release of GH.

-

Growth Hormone (GH): A peptide hormone secreted by the somatotropic cells of the anterior pituitary, which has both direct effects on tissues and indirect effects mediated by IGF-1.[2]

-

Insulin-like Growth Factor-1 (IGF-1): A hormone produced primarily by the liver in response to GH stimulation, which mediates many of the anabolic and mitogenic effects of GH.[5]

This compound (Sermorelin) acts as a GHRH agonist, directly stimulating the pituitary to release GH and subsequently increasing circulating levels of IGF-1.[6] This makes it a valuable tool for both diagnostic purposes in assessing GH deficiency and for therapeutic applications.[1]

Mechanism of Action of this compound

This compound exerts its effects by binding to the Growth Hormone-Releasing Hormone Receptor (GHRH-R) on the surface of somatotroph cells in the anterior pituitary. The GHRH-R is a G protein-coupled receptor (GPCR).[7] The binding of this compound initiates a signaling cascade that leads to the synthesis and release of GH.

Signaling Pathway in Pituitary Somatotrophs

The activation of the GHRH-R by this compound triggers the following intracellular events:

-

G Protein Activation: The receptor-ligand complex activates the stimulatory G protein, Gαs.

-

Adenylyl Cyclase Activation: Gαs activates the enzyme adenylyl cyclase, which converts ATP into cyclic AMP (cAMP).[4][8]

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A.

-

Gene Transcription and GH Synthesis: PKA phosphorylates various downstream targets, including transcription factors that promote the expression of the GH gene, leading to increased synthesis of GH.

-

GH Release: The signaling cascade also facilitates the release of stored GH from secretory granules into the bloodstream.

In addition to the primary cAMP/PKA pathway, GHRH has also been shown to activate the mitogen-activated protein (MAP) kinase pathway, which may contribute to the proliferative effects on somatotroph cells.[9]

Regulation of IGF-1 Synthesis and Release

The GH released from the pituitary gland circulates to the liver, which is the primary site of IGF-1 production, accounting for approximately 75% of circulating IGF-1.[2]

GH Receptor Signaling in Hepatocytes

Upon reaching the liver, GH binds to the GH receptor (GHR), a member of the cytokine receptor superfamily. This binding event initiates the JAK-STAT signaling pathway, which is crucial for IGF-1 gene expression.[10][11]

-

Receptor Dimerization and JAK2 Activation: The binding of a single GH molecule to two GHR molecules induces receptor dimerization and activates the associated Janus kinase 2 (JAK2).[11]

-

Phosphorylation Cascade: Activated JAK2 phosphorylates tyrosine residues on the intracellular domain of the GHR and on JAK2 itself.

-

STAT Protein Recruitment and Phosphorylation: The phosphorylated tyrosine residues on the GHR serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5b.[10][12] Once recruited, STAT proteins are phosphorylated by JAK2.

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STAT proteins dimerize and translocate to the nucleus.[11]

-

IGF-1 Gene Transcription: In the nucleus, STAT dimers bind to specific DNA response elements in the promoter region of the IGF-1 gene, initiating its transcription and subsequent synthesis of IGF-1 protein.[12]

-

IGF-1 Secretion: The newly synthesized IGF-1 is then secreted from the hepatocytes into the bloodstream.

Quantitative Data on this compound's Effects

Clinical studies have demonstrated the efficacy of this compound in stimulating GH and subsequently increasing IGF-1 levels. The magnitude of the response can be influenced by factors such as age, sex, and dosage regimen.

Table 1: Effects of this compound on GH and IGF-1 Levels in Healthy Elderly Men

| Parameter | Baseline (Mean ± SEM) | After 6 Weeks of Sermorelin (B1632077) (2 mg/night) (Mean ± SEM) | p-value |

| IGF-1 (µg/L) | 135 ± 14 | 162 ± 18 | < 0.05 |

| 12-h Mean GH (µg/L) | 0.8 ± 0.2 | 1.8 ± 0.4 | < 0.01 |

Data adapted from Vittone et al.[6]

Table 2: Effects of this compound on GH and IGF-1 Levels in Men and Women (Aged 55-71)

| Parameter | Placebo (Change from Baseline) | Sermorelin (Change from Baseline) |

| Men | ||

| IGF-1 (ng/mL) | -5.8 | +38.7 |

| 12-h Mean GH (ng/mL) | -0.1 | +0.9 |

| Women | ||

| IGF-1 (ng/mL) | +2.3 | +36.4 |

| 12-h Mean GH (ng/mL) | +0.1 | +1.2 |

Data adapted from Khorram et al. This study highlighted significant increases in GH release and IGF-1 levels with sermorelin treatment compared to placebo in both genders.[6][13]

Table 3: Effects of Different Frequencies of Sermorelin Administration

| Study | Dosing Regimen | Observation on IGF-1 Levels |

| Corpas et al. | Twice daily | Significant increases in IGF-1. |

| Vittone et al. | Once nightly | No significant increase at 2 or 6 weeks. |

This comparison suggests that the frequency of sermorelin administration significantly impacts the resulting IGF-1 levels, with more frequent administration leading to more substantial increases.[6]

Experimental Protocols

Protocol for this compound Administration in a Clinical Setting

This protocol outlines a general procedure for the subcutaneous administration of this compound for the purpose of evaluating its effect on GH and IGF-1 levels.

Materials:

-

Lyophilized this compound acetate (B1210297) for injection

-

Bacteriostatic water for injection (or other specified diluent)

-

Sterile syringes (e.g., 1 mL insulin (B600854) syringes) with appropriate needles (e.g., 29-31 gauge)

-

Alcohol swabs

-

Sharps disposal container

Procedure:

-

Reconstitution: Reconstitute the lyophilized this compound with the specified volume of diluent. Gently swirl the vial to dissolve the powder; do not shake vigorously.

-

Dosage Calculation: Calculate the required volume of the reconstituted solution based on the prescribed dose (e.g., 200-500 mcg).[14]

-

Patient Preparation: The patient should be in a resting state. The injection is typically administered in the evening before bedtime to mimic the natural pulsatile release of GH.[15]

-

Injection Site Selection: Choose a subcutaneous injection site, such as the abdomen, thigh, or deltoid.[16]

-

Aseptic Technique: Cleanse the injection site with an alcohol swab and allow it to air dry.

-

Administration: Pinch a fold of skin at the injection site. Insert the needle at a 45- to 90-degree angle and inject the medication.

-

Post-injection: Withdraw the needle and apply gentle pressure to the site if necessary. Dispose of the syringe and needle in a sharps container.

-

Blood Sampling: Blood samples for GH and IGF-1 measurement should be collected at baseline and at specified time points post-injection, as per the study design. IGF-1 levels are typically monitored every 3-6 months during therapy.[15]

Protocol for Quantification of Human IGF-1 by ELISA

This protocol describes a typical sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative measurement of IGF-1 in serum or plasma samples.

Materials:

-

Human IGF-1 ELISA kit (containing a pre-coated 96-well plate, standards, detection antibody, streptavidin-HRP, wash buffer, substrate solution, and stop solution)[17]

-

Microplate reader capable of measuring absorbance at 450 nm

-

Precision pipettes and tips

-

Distilled or deionized water

-

Vortex mixer

-

Absorbent paper

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.[18] Equilibrate all reagents to room temperature before use.

-

Sample Pre-treatment (Acidification): To dissociate IGF-1 from its binding proteins, samples, standards, and controls are typically acidified (e.g., with 1 M HCl) and then neutralized.[19]

-

Standard and Sample Addition: Pipette 50-100 µL of each standard, control, and pre-treated sample into the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.

-

Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 90-120 minutes at room temperature).[19]

-

Washing: Aspirate the contents of the wells and wash the plate 3-5 times with 1X wash buffer. After the final wash, invert the plate and blot it on absorbent paper to remove any remaining buffer.[20]

-

Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well. Cover the plate and incubate (e.g., 60 minutes at room temperature).

-

Washing: Repeat the washing step as described in step 5.

-

Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well. Cover the plate and incubate (e.g., 30-60 minutes at room temperature).[19]

-

Washing: Repeat the washing step.

-

Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for a specified time (e.g., 6-15 minutes) until a color change is observed.[20]

-

Stop Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.

-

Absorbance Measurement: Read the optical density of each well at 450 nm within 30 minutes of adding the stop solution.

-

Calculation: Generate a standard curve by plotting the mean absorbance for each standard concentration versus the known concentration. Use the standard curve to determine the concentration of IGF-1 in the unknown samples.

Conclusion

This compound is a potent secretagogue that effectively stimulates the endogenous production of Growth Hormone, thereby playing a crucial role in the upstream regulation of IGF-1 synthesis and release. Its mechanism of action through the GHRH receptor in the pituitary and the subsequent activation of the GH-JAK-STAT pathway in the liver provides a clear and well-defined pharmacological pathway. The quantitative data from clinical studies confirm its ability to elevate circulating IGF-1 levels, which is fundamental to its therapeutic effects on body composition and metabolism. The detailed experimental protocols provided herein offer a framework for the continued investigation and clinical application of this compound and other GHRH analogues in the context of the somatotropic axis. This comprehensive understanding is essential for researchers, scientists, and drug development professionals working to harness the therapeutic potential of modulating the GH/IGF-1 axis.

References

- 1. Sermorelin: a review of its use in the diagnosis and treatment of children with idiopathic growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Growth hormone - Wikipedia [en.wikipedia.org]

- 3. Understanding Sermorelin Clinical Trials: A Comprehensive Review of Scientific Research - Zappy Health [zappyhealth.com]

- 4. Research Portal [scholarship.miami.edu]

- 5. researchgate.net [researchgate.net]

- 6. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ghrelin and growth hormone (GH) secretagogues potentiate GH-releasing hormone (GHRH)-induced cyclic adenosine 3',5'-monophosphate production in cells expressing transfected GHRH and GH secretagogue receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Growth hormone-releasing hormone stimulates mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. JCI - Impaired JAK-STAT signal transduction contributes to growth hormone resistance in chronic uremia [jci.org]

- 11. molbiolcell.org [molbiolcell.org]

- 12. Differential effects of STAT proteins on growth hormone-mediated IGF-I gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medicalantiaging.com [medicalantiaging.com]

- 14. tryeden.com [tryeden.com]

- 15. Sermorelin Peptide: Guide for Practitioners and Patients [rupahealth.com]

- 16. Sermorelin Therapy Benefits, Risks, Uses, Approval, and Side Effects [healthline.com]

- 17. Human IGF-1 Rapid ELISA Kit (EELR024) - Invitrogen [thermofisher.com]

- 18. Human Insulin like Growth Factor 1 ELISA Kit (IGF1) (ab108873) | Abcam [abcam.com]

- 19. sceti.co.jp [sceti.co.jp]

- 20. biosensis.com [biosensis.com]

Navigating the Somatostatin Landscape: A Technical Guide to the Structural and Functional Analogs of its Therapeutic Counterparts

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Topic: A detailed exploration of the structural and functional analogs of somatostatin (B550006), including octreotide (B344500), lanreotide (B11836), and pasireotide (B1678482). This guide will clarify the distinction from Somatorelin (a Growth Hormone-Releasing Hormone), detail receptor binding affinities, outline experimental methodologies, and visualize key signaling pathways.

Introduction: this compound vs. Somatostatin Analogs - A Critical Distinction

Initially, it is crucial to address a point of potential confusion. The term "this compound" refers to a synthetic form of Growth Hormone-Releasing Hormone (GHRH).[1][2][3] Its primary function is to stimulate the pituitary gland to release growth hormone.[1][2] The focus of this technical guide, however, is on the structural and functional analogs of somatostatin , a hormone that generally has inhibitory effects, including the inhibition of growth hormone secretion.[1] The key therapeutic agents discussed herein—octreotide, lanreotide, and pasireotide—are synthetic mimics of somatostatin, not this compound.

Somatostatin is a naturally occurring peptide hormone that regulates a wide array of physiological processes by binding to a family of five G-protein coupled receptors (GPCRs), known as somatostatin receptors 1 through 5 (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5).[4] Its therapeutic utility is limited by a very short half-life in the body. This has led to the development of synthetic somatostatin analogs (SSAs) with improved stability and, in some cases, receptor subtype selectivity, making them valuable therapeutic agents for conditions like acromegaly and neuroendocrine tumors (NETs).[4]

Structural Analogs of Somatostatin

The clinically approved somatostatin analogs—octreotide, lanreotide, and pasireotide—are all cyclic peptides, a structural feature that contributes to their increased stability compared to native somatostatin.

-

This compound (GHRH): A 44-amino acid peptide, its structure is significantly larger and distinct from the somatostatin analogs.[1][5]

-

Octreotide: A synthetic octapeptide that incorporates the key pharmacophoric amino acid sequence of somatostatin.[6]

-

Lanreotide: Also a synthetic octapeptide analog of somatostatin.[6][7][8]

-

Pasireotide: A cyclohexapeptide somatostatin analog, notable for its broader binding profile.[7][9]

Below is a visual representation of the structural distinctions.

Functional Analogs: Receptor Binding Affinities

The clinical efficacy and therapeutic indications of somatostatin analogs are largely determined by their binding affinities to the five SSTR subtypes. Pasireotide is recognized as a multi-receptor targeted SSA, whereas first-generation analogs like octreotide and lanreotide primarily target SSTR2.[4]

Data Presentation: Quantitative Comparison of Receptor Binding Affinities

The binding affinities of these analogs are quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates a higher binding affinity. The following tables summarize the in vitro binding affinities for pasireotide, octreotide, and lanreotide across the five human somatostatin receptor subtypes.

Table 1: Receptor Binding Affinity (IC50, nM)

| Somatostatin Analog | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |

| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |

| Octreotide | >1000 | 0.8 | 25 | >1000 | 6.3 |

| Lanreotide | >1000 | 1.3 | 33 | >1000 | 9.5 |

| Data compiled from various in vitro studies. Absolute values may exhibit slight variations between different experimental setups.[4] |

Table 2: Comparative Binding Affinities (Ki, nM) and Functional Activity (IC50 for cAMP Inhibition, nM)

| SSTR Subtype | Lanreotide Ki (nM) | Pasireotide Ki (nM) | Lanreotide IC50 (cAMP, nM) | Pasireotide IC50 (cAMP, nM) |

| SSTR1 | >1000 | 1.5 ± 0.2 | >1000 | 9.3 |

| SSTR2 | 0.25 ± 0.05 | 0.16 ± 0.02 | 0.3 | 0.5 |

| SSTR3 | 14.1 ± 2.1 | 0.5 ± 0.1 | 7.8 | 1.1 |

| SSTR4 | >1000 | >1000 | >1000 | >1000 |

| SSTR5 | 1.3 ± 0.1 | 0.06 ± 0.01 | 2.4 | 0.2 |

| Ki values represent the concentration of the drug that will bind to half of the receptors at equilibrium. IC50 values represent the concentration required for 50% inhibition of cAMP production.[9] |

From this data, it is evident that pasireotide has a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, and notably the highest affinity for SSTR5 among the compared analogs.[3][4][10][11] Octreotide and lanreotide demonstrate a pronounced selectivity for SSTR2 and, to a lesser extent, SSTR5.[12]

Experimental Protocols: Determining Receptor Binding Affinity

The determination of binding affinities for somatostatin analogs is primarily conducted using in vitro radioligand binding assays.

Radioligand Competition Binding Assay

This is the most prevalent method for determining the binding affinity of a non-radiolabeled ligand by measuring its ability to displace a known radiolabeled ligand from its receptor.

1. Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1 or HEK293) that are genetically engineered to stably express a single subtype of the human somatostatin receptor.[12][13]

-

Radioligand: A high-affinity radiolabeled somatostatin analog, such as [¹²⁵I-Tyr¹¹]-Somatostatin-14 or [¹²⁵I-Tyr³]-Octreotide.[13]

-

Competitor Ligand: The unlabeled somatostatin analog being tested (e.g., octreotide, lanreotide, or pasireotide) at a range of concentrations.[13]

-

Assay Buffer: A buffered saline solution (e.g., Tris-HCl or HEPES) containing protease inhibitors and bovine serum albumin (BSA) to prevent non-specific binding and degradation.[13]

-

Wash Buffer: Ice-cold assay buffer.[13]

-

Filtration Apparatus: A cell harvester with glass fiber filters.[13]

-

Scintillation Counter: To measure the radioactivity retained on the filters.[13]

2. Method:

-

Incubation: A fixed concentration of the radioligand and a specific amount of the cell membrane preparation are incubated in the assay buffer with increasing concentrations of the competitor ligand.[12][13]

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.[12]

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[12]

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The percentage of specific binding is plotted against the logarithm of the competitor ligand's concentration. A non-linear regression model is used to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Signaling Pathways

Upon binding of a somatostatin analog, the SSTRs, being GPCRs, initiate a cascade of intracellular signaling events. The primary mechanism for all SSTRs involves coupling to inhibitory G-proteins (Gαi/o).[14]

Key Signaling Cascades:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is a central mechanism for the anti-secretory effects of SSAs.[15]

-

Activation of Phosphotyrosine Phosphatases (PTPs): SSTR activation, particularly SSTR2, can lead to the activation of PTPs such as SHP-1 and SHP-2. These phosphatases can dephosphorylate various signaling proteins, including receptor tyrosine kinases, leading to anti-proliferative effects.

-

Modulation of Ion Channels: The Gβγ subunits can directly modulate ion channels, leading to cell hyperpolarization and a decrease in Ca²⁺ influx, which further contributes to the inhibition of hormone secretion.

-

MAPK/ERK Pathway: The effect on the MAPK/ERK pathway is complex and can be cell-type dependent. In some contexts, SSAs can inhibit this pathway, contributing to cell cycle arrest.[14]

The broader receptor binding profile of pasireotide suggests it may engage a wider array of these signaling pathways compared to the more SSTR2-selective analogs, which could account for its different efficacy and side-effect profile.[4]

Conclusion

The development of stable, long-acting somatostatin analogs has revolutionized the treatment of several endocrine disorders and neuroendocrine tumors. A thorough understanding of their distinct structural properties, receptor binding profiles, and downstream signaling mechanisms is paramount for drug development professionals and researchers. While octreotide and lanreotide exhibit high selectivity for SSTR2, pasireotide's multi-receptor targeting, particularly its high affinity for SSTR5, offers a different therapeutic tool. Future research will likely focus on developing even more selective or tailored analogs to maximize therapeutic benefit while minimizing side effects.

References

- 1. Growth hormone–releasing hormone - Wikipedia [en.wikipedia.org]

- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 3. Medical Treatment with Somatostatin Analogues in Acromegaly: Position Statement [e-enm.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]